SAM Formation: Absence of Disulfide Bridges on Au(111) Compared to 1,6-Hexanedithiol (HDT) and 1,9-Nonanedithiol (NDT)
In a direct comparative study of alkanedithiol adsorption on Au(111), 1,4-butanedithiol (BDT) exhibited fundamentally different self-assembly behavior than its longer-chain homologs, 1,6-hexanedithiol (HDT) and 1,9-nonanedithiol (NDT). Crucially, under identical preparation conditions in ethanol, no disulfide bridges were observed for BDT, whereas they were formed for HDT and, to a lesser extent, for NDT [1]. This is attributed to BDT's short C4 chain, which prevents it from adopting the standing-up configuration necessary for terminal thiol group interaction and disulfide formation. Instead, BDT exclusively forms a lying-down phase on the Au(111) surface, as confirmed by multiple surface analysis techniques [1].
| Evidence Dimension | Formation of Disulfide Bridges at Free SH Terminal Groups in SAMs |
|---|---|
| Target Compound Data | No disulfide bridges observed |
| Comparator Or Baseline | 1,6-Hexanedithiol (HDT): Disulfide bridges formed; 1,9-Nonanedithiol (NDT): Disulfide bridges formed to a lesser extent |
| Quantified Difference | Qualitative binary difference (observed vs. not observed) |
| Conditions | SAM formation on Au(111) from ethanol solution in the presence of oxygen; characterization by XPS and TOF-DRS |
Why This Matters
This determines whether the free thiol group remains available for subsequent nanoparticle attachment or further functionalization; substitution with HDT or NDT would render the surface inactive due to disulfide capping.
- [1] Salvarezza, R. C.; Hamoudi, H.; Gayone, J. E.; et al. Self-Assembly of Alkanedithiols on Au(111) from Solution: Effect of Chain Length and Self-Assembly Conditions. J. Phys. Chem. C 2009. View Source
